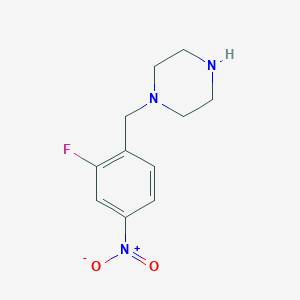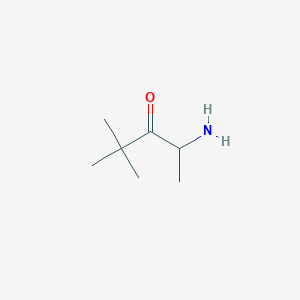
1-(2-Methoxyethyl)cyclohexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyethyl)cyclohexan-1-amine is an organic compound with the molecular formula C9H19NO It is a cyclohexane derivative where an amine group is attached to the first carbon of the cyclohexane ring, and a 2-methoxyethyl group is attached to the same carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)cyclohexan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with 2-methoxyethylamine. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic attack on the carbonyl carbon of cyclohexanone. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts such as palladium or nickel can also be employed to improve reaction rates and selectivity. The reaction conditions are optimized to ensure high purity and yield of the desired product, with careful control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
1-(2-Methoxyethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., methyl iodide), sulfonyl chlorides (e.g., tosyl chloride)
Major Products Formed
Oxidation: Cyclohexanone derivatives
Reduction: Cyclohexanol derivatives
Substitution: Various substituted cyclohexane derivatives
科学研究应用
1-(2-Methoxyethyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of 1-(2-Methoxyethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
1-(2-Methoxyethyl)cyclohexan-1-amine can be compared with other cyclohexane derivatives, such as:
Cyclohexanamine: Lacks the 2-methoxyethyl group, resulting in different chemical and biological properties.
1-(2-Hydroxyethyl)cyclohexan-1-amine: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
1-(2-Chloroethyl)cyclohexan-1-amine:
属性
分子式 |
C9H19NO |
|---|---|
分子量 |
157.25 g/mol |
IUPAC 名称 |
1-(2-methoxyethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H19NO/c1-11-8-7-9(10)5-3-2-4-6-9/h2-8,10H2,1H3 |
InChI 键 |
JQQPURDPILDPIL-UHFFFAOYSA-N |
规范 SMILES |
COCCC1(CCCCC1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-Methylidenespiro[3.5]nonane](/img/structure/B13533957.png)


![tert-butylN-[1-(3-aminopropyl)cyclopropyl]carbamate](/img/structure/B13533980.png)

